molecular formula C11H21NO B2434341 2-Butyl-2-(hydroxymethyl)hexanenitrile CAS No. 83576-49-2

2-Butyl-2-(hydroxymethyl)hexanenitrile

Cat. No.: B2434341
CAS No.: 83576-49-2
M. Wt: 183.295
InChI Key: DIXNGGUDUAVOMB-UHFFFAOYSA-N
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Description

2-Butyl-2-(hydroxymethyl)hexanenitrile is an organic compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol It is characterized by the presence of a nitrile group (-CN) and a hydroxymethyl group (-CH2OH) attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-(hydroxymethyl)hexanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-butylhexanenitrile with formaldehyde in the presence of a base to introduce the hydroxymethyl group . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-(hydroxymethyl)hexanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The nitrile group can be reduced to form an amine group.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.

    Substitution: Nucleophiles such as halides (e.g., NaCl) and alkoxides (e.g., NaOCH3) are employed under basic conditions.

Major Products Formed

    Oxidation: 2-Butyl-2-(carboxymethyl)hexanenitrile.

    Reduction: 2-Butyl-2-(hydroxymethyl)hexylamine.

    Substitution: 2-Butyl-2-(halomethyl)hexanenitrile or 2-Butyl-2-(alkoxymethyl)hexanenitrile.

Scientific Research Applications

2-Butyl-2-(hydroxymethyl)hexanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyl-2-(hydroxymethyl)hexanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrile group can act as a reactive site for binding with proteins or other biomolecules, while the hydroxymethyl group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butylhexanenitrile
  • 2-Butyl-2-(methoxymethyl)hexanenitrile
  • 2-Butyl-2-(chloromethyl)hexanenitrile

Uniqueness

2-Butyl-2-(hydroxymethyl)hexanenitrile is unique due to the presence of both a nitrile and a hydroxymethyl group, which confer distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile in various chemical and biological contexts .

Properties

IUPAC Name

2-butyl-2-(hydroxymethyl)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-3-5-7-11(9-12,10-13)8-6-4-2/h13H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXNGGUDUAVOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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